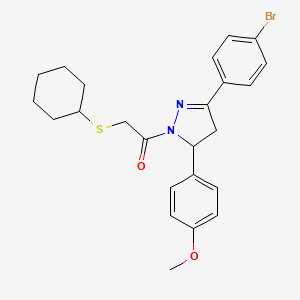
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazoline compounds involves multi-step reactions, typically starting from ketones or aldehydes. These processes may include the Gewald synthesis technique or Vilsmeier-Haack reaction, leading to the formation of Schiff bases and subsequent cyclization to obtain the pyrazoline derivatives (Puthran et al., 2019).
Molecular Structure Analysis
Molecular structure investigations of similar compounds are conducted using spectroscopic techniques and computational methods like DFT (Density Functional Theory). These studies reveal the optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO gap, indicating charge transfer within the molecule. The molecular electrostatic potential (MEP) analysis helps in understanding the distribution of electronic density, which is crucial for predicting reactivity and interaction sites (Mary et al., 2015).
Chemical Reactions and Properties
Pyrazoline compounds can participate in various chemical reactions, including cycloadditions and substitution reactions, due to the presence of reactive functional groups. These reactions are essential for further functionalization and application of the compound in synthesis and medicinal chemistry (Salem et al., 2016).
Physical Properties Analysis
The physical properties of pyrazoline derivatives, such as melting points, solubility, and crystal structure, are determined through experimental methods like X-ray crystallography. These properties are influenced by the molecular structure, specifically the arrangement of functional groups and overall molecular geometry (Delgado et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are studied through spectroscopic evaluations and theoretical calculations. Notably, the stability of pyrazoline compounds can be attributed to hyper-conjugative interactions and charge delocalization. Additionally, their potential for nonlinear optical applications is assessed through first hyperpolarizability calculations (Tamer et al., 2015).
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel Schiff bases and pyrazoline derivatives, highlighting their significant antimicrobial properties. For instance, Puthran et al. (2019) synthesized novel Schiff bases using a multi-step reaction involving 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives. These compounds were evaluated for their in vitro antimicrobial activity, with several derivatives exhibiting excellent activity against various pathogens (Puthran et al., 2019).
Furthermore, Hawaiz (2018) designed and synthesized new Pyrazolinyl bromophenylthiazoles, demonstrating a methodical approach to obtaining derivatives with potential antibacterial properties. Spectroscopic techniques were used to elucidate the structures of the prepared compounds, which were then screened for their antimicrobial effectiveness (Hawaiz, 2018).
Molecular Structure and Analysis
Another study by Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and theoretical analyses of a compound structurally related to 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone. This research provides valuable insights into the stability, charge transfer, and potential applications in nonlinear optics and as an anti-neoplastic agent based on molecular docking studies (Mary et al., 2015).
Regioselective Synthesis and Fluorescence Properties
Alizadeh et al. (2015) reported on the regioselective synthesis of pyrazole derivatives, highlighting methodologies that could be applicable to synthesizing compounds like 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone. Such processes are critical for developing new materials with potential applications in various fields, including materials science (Alizadeh et al., 2015).
特性
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O2S/c1-29-20-13-9-18(10-14-20)23-15-22(17-7-11-19(25)12-8-17)26-27(23)24(28)16-30-21-5-3-2-4-6-21/h7-14,21,23H,2-6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLVMFFSDMOPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)
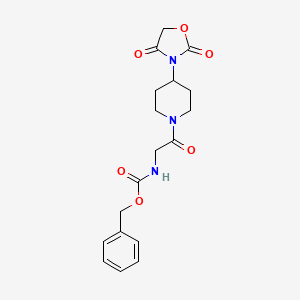
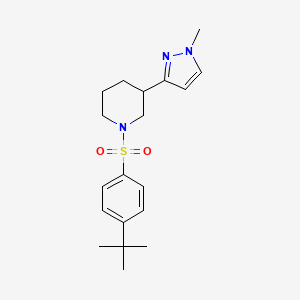
![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
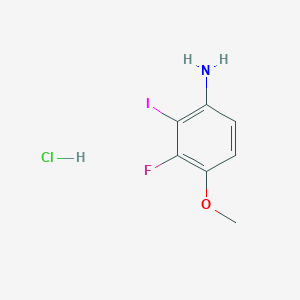
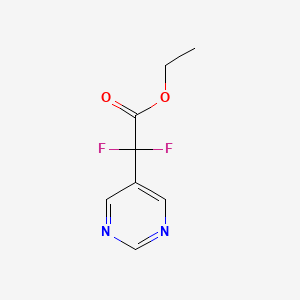

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)


![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)